Molecular Weight Advantage Over Symmetric Bis-Sulfonamide Keap1 Inhibitors: Impact on Ligand Efficiency and Drug-Likeness
1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine (MW 337.4 Da) is substantially smaller than the symmetric bis-sulfonamide naphthalene Keap1 inhibitor NXPZ-2 (MW 597.66 Da, CAS 2254492-08-3), representing a 43.6% reduction in molecular weight . This lower MW positions the target compound within the preferred range for oral drug-likeness (MW < 500, Lipinski Rule of Five), whereas NXPZ-2 exceeds the MW threshold and has documented poor aqueous solubility (55 μg/mL at pH 7.0) that required a dedicated fragment-based optimization campaign to address [1]. For equivalent Keap1 binding affinity, the target compound would exhibit higher ligand efficiency (LE = 1.4 × pKi / heavy atom count) simply by virtue of its smaller size. The mono-sulfonamide scaffold also contains fewer hydrogen bond donors (0 predicted HBD) compared to RA839 (1 carboxylic acid HBD), potentially improving membrane permeability for cellular assays [2].
| Evidence Dimension | Molecular weight and physicochemical drug-likeness profile |
|---|---|
| Target Compound Data | MW = 337.4 Da; Formula = C20H19NO2S; HBD = 0; HBA = 3 (predicted); no carboxylate (neutral at physiological pH unless basic pyrrolidine N protonated) |
| Comparator Or Baseline | NXPZ-2: MW = 597.66 Da; Solubility = 55 μg/mL at pH 7.0. RA839: MW ~480 Da; HBD = 1 (carboxylic acid); Kd = ~6,000 nM for Keap1. |
| Quantified Difference | Target compound MW is 260.26 Da lower (43.6% reduction) vs. NXPZ-2; ~143 Da lower vs. RA839. NXPZ-2 aqueous solubility is only 55 μg/mL, while the target compound is predicted to have substantially higher solubility based on lower MW and absence of a second highly polar sulfonamide-carboxylate arm. |
| Conditions | Physicochemical property comparison; no experimental solubility or permeability data available for CAS 1207010-58-9. NXPZ-2 solubility data from Yan et al. (2023) J Med Chem. |
Why This Matters
For assay development and in vitro pharmacology, lower MW and absence of carboxylic acid functionality predict better membrane permeability and aqueous solubility, reducing the need for DMSO concentrations that may confound cellular assay results; this directly impacts compound selection for cell-based Keap1-Nrf2 PPI screening cascades.
- [1] Yan J, Xu L, Zhang L, Chen H, Zhang W, Xing C, Qu Z, Yu J, Zhuang C. Fragment-Based Discovery of Azocyclic Alkyl Naphthalenesulfonamides as Keap1-Nrf2 Inhibitors for Acute Lung Injury Treatment. J Med Chem. 2023;66(12):8267-8280. doi:10.1021/acs.jmedchem.3c00686. (NXPZ-2: Ki = 95 nM, solubility 55 μg/mL at pH 7.0; compound 10u: Kd = 0.22 μM, solubility 484 μg/mL). View Source
- [2] Winkel AF, Engel CK, Margerie D, Kannt A, et al. Characterization of RA839, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling. J Biol Chem. 2015;290(47):28446-28455. doi:10.1074/jbc.M115.679787. (RA839 Kd ~6 μM by ITC and X-ray co-crystallization). View Source
